molecular formula C17H17NO2 B11025364 N-propyl-9H-xanthene-9-carboxamide

N-propyl-9H-xanthene-9-carboxamide

Cat. No.: B11025364
M. Wt: 267.32 g/mol
InChI Key: ITZZRDPQKWTNJO-UHFFFAOYSA-N
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Description

N-propyl-9H-xanthene-9-carboxamide is a chemical compound with the molecular formula C17H17NO2. It is a derivative of xanthene, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a propyl group attached to the nitrogen atom and a carboxamide group at the 9th position of the xanthene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-propyl-9H-xanthene-9-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-propyl-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage. Additionally, it may interact with other signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-9H-xanthene-9-carboxamide is unique due to the presence of the propyl group, which influences its solubility, reactivity, and biological activity. This structural feature distinguishes it from other xanthene derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-propyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C17H17NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H,18,19)

InChI Key

ITZZRDPQKWTNJO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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